

# physical and chemical properties of (3-Cyanopyridin-4-yl)boronic acid

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## Compound of Interest

Compound Name: (3-Cyanopyridin-4-yl)boronic acid

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An In-Depth Technical Guide to **(3-Cyanopyridin-4-yl)boronic Acid**: Properties, Reactivity, and Applications

## Abstract

**(3-Cyanopyridin-4-yl)boronic acid** is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its unique electronic and structural properties, derived from the interplay between the Lewis acidic boronic acid moiety, the electron-withdrawing nitrile group, and the coordinating pyridine nitrogen, make it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, stability, handling protocols, and chemical reactivity, with a particular focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols for synthesis, characterization, and synthetic application are presented to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective utilization.

## Introduction

Boronic acids and their derivatives have emerged from chemical curiosities to indispensable tools in organic synthesis.<sup>[1][2]</sup> First prepared in 1860, their stability, low toxicity, and versatile reactivity have cemented their role as premier synthetic intermediates.<sup>[1][2]</sup> A key application of these organoboron compounds is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.<sup>[3][4]</sup>

**(3-Cyanopyridin-4-yl)boronic acid** belongs to the class of heteroarylboronic acids, which are of particular interest in pharmaceutical development. The pyridine ring is a privileged scaffold found in numerous approved drugs, and the additional cyano group acts as a potent electron-withdrawing group and a versatile synthetic handle. This combination makes **(3-Cyanopyridin-4-yl)boronic acid** a valuable reagent for synthesizing biaryl and heteroaryl structures that are often key components of pharmacologically active molecules, including kinase inhibitors and other targeted therapies.<sup>[5][6]</sup> This document serves as a technical resource, detailing the essential properties and methodologies associated with this important compound.

## Physicochemical Properties

The utility of **(3-Cyanopyridin-4-yl)boronic acid** is intrinsically linked to its fundamental physical and chemical characteristics.

## Identification and Molecular Structure

Structurally, the compound features a trivalent,  $sp^2$ -hybridized boron atom with a vacant p-orbital, rendering it a mild Lewis acid.<sup>[1]</sup> This Lewis acidity is modulated by the electronic effects of the cyanopyridine ring.

Property	Value
IUPAC Name	(3-Cyanopyridin-4-yl)boronic acid
CAS Number	874290-89-8 <sup>[7]</sup>
Molecular Formula	$C_6H_5BN_2O_2$
Molecular Weight	147.93 g/mol <sup>[8]</sup>
Appearance	Typically an off-white to white solid
Melting Point	Data not consistently reported; boronic acids often decompose at high temperatures. For comparison, 3-cyanophenylboronic acid melts at 298 °C with decomposition. <sup>[9]</sup>
Solubility	Generally soluble in polar organic solvents like methanol, THF, and DMSO. Limited solubility in water and nonpolar solvents.

## Structural Equilibrium: The Boroxine Form

In the solid state and in non-aqueous solutions, boronic acids are prone to intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.<sup>[1][10]</sup> This is a reversible equilibrium that is important to recognize during characterization and reaction setup, as the molecular weight of the boroxine is three times that of the monomeric acid (minus three molecules of water).

Caption: Equilibrium between the monomeric boronic acid and its cyclic boroxine anhydride.

## Stability and Handling

Proper storage and handling are critical to preserving the integrity and reactivity of boronic acids.

## General Stability and Degradation Pathways

While generally stable under ambient conditions for short periods, boronic acids are susceptible to degradation.<sup>[1]</sup>

- **Hygroscopicity:** Anhydrous boronic acids can absorb atmospheric moisture. Conversely, hydrated forms can lose water, especially under vacuum or at elevated temperatures, leading to boroxine formation.<sup>[11]</sup>
- **Protodeboronation:** This is a common decomposition pathway for aryl and heteroaryl boronic acids, particularly those with electron-rich rings or under acidic/basic conditions. The C-B bond is cleaved and replaced by a C-H bond. For this compound, protodeboronation would yield 3-cyanopyridine. The electron-withdrawing nature of the cyanopyridine ring generally provides some stability against this process compared to more electron-rich heterocycles.<sup>[12]</sup>

## Recommended Storage and Handling Protocol

To ensure longevity and consistent performance, the following protocol is recommended.

Protocol 3.2.1: Storage and Handling

- **Storage Environment:** Store the compound in a tightly sealed container in a refrigerator or freezer (-20°C is common). The environment should be dry and dark.
- **Inert Atmosphere:** For long-term storage, sealing the container under an inert atmosphere of nitrogen or argon is best practice to displace moisture and oxygen.<sup>[13]</sup>
- **Handling:**
  - Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
  - Handle the solid in a glove box or under a stream of inert gas whenever possible.
  - Use clean, dry spatulas and glassware. .
- **Safety Precautions:** Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Boronic acids can be irritating to the skin, eyes, and respiratory tract.<sup>[8][13]</sup>

## Chemical Reactivity and Synthetic Utility

The synthetic power of **(3-Cyanopyridin-4-yl)boronic acid** is most prominently displayed in palladium-catalyzed cross-coupling reactions.

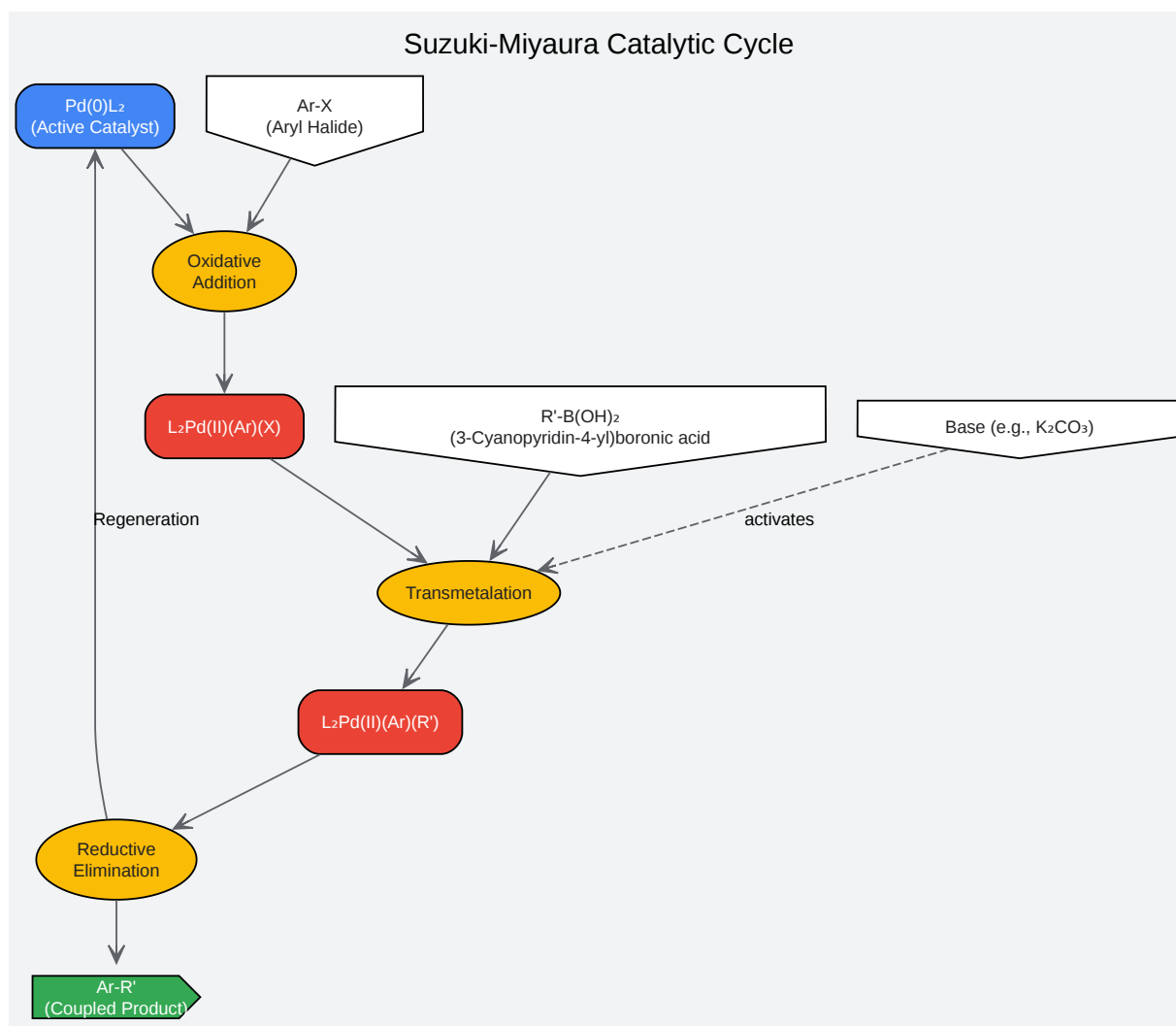
## The Suzuki-Miyaura Cross-Coupling Reaction

This reaction creates a C-C bond between the boronic acid's pyridyl carbon and an sp<sup>2</sup>-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.<sup>[3][4]</sup>

**Mechanism:** The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
- **Transmetalation:** The organoboronic acid (or its boronate form, activated by a base) transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.



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Caption: A generalized workflow for the Suzuki-Miyaura catalytic cycle.

#### Protocol 4.1.1: General Suzuki-Miyaura Coupling

- **Reaction Setup:** To a dry reaction vial under an inert atmosphere (N<sub>2</sub> or Ar), add **(3-Cyanopyridin-4-yl)boronic acid** (1.2 equivalents), the aryl halide partner (1.0 eq.), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>, 2-3 eq.).
- **Solvent Addition:** Add a degassed solvent system, such as 1,4-dioxane/water or DME/water.
- **Reaction:** Heat the mixture with vigorous stirring at a temperature typically between 80-110 °C.
- **Monitoring:** Monitor the reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

## Boronate Ester Formation

To improve stability, solubility, and handling, boronic acids are frequently converted to boronate esters, most commonly the pinacol ester.<sup>[14]</sup> This derivative is less prone to dehydration and protodeboronation and is often more amenable to purification by chromatography.

#### Protocol 4.2.1: Pinacol Ester Formation

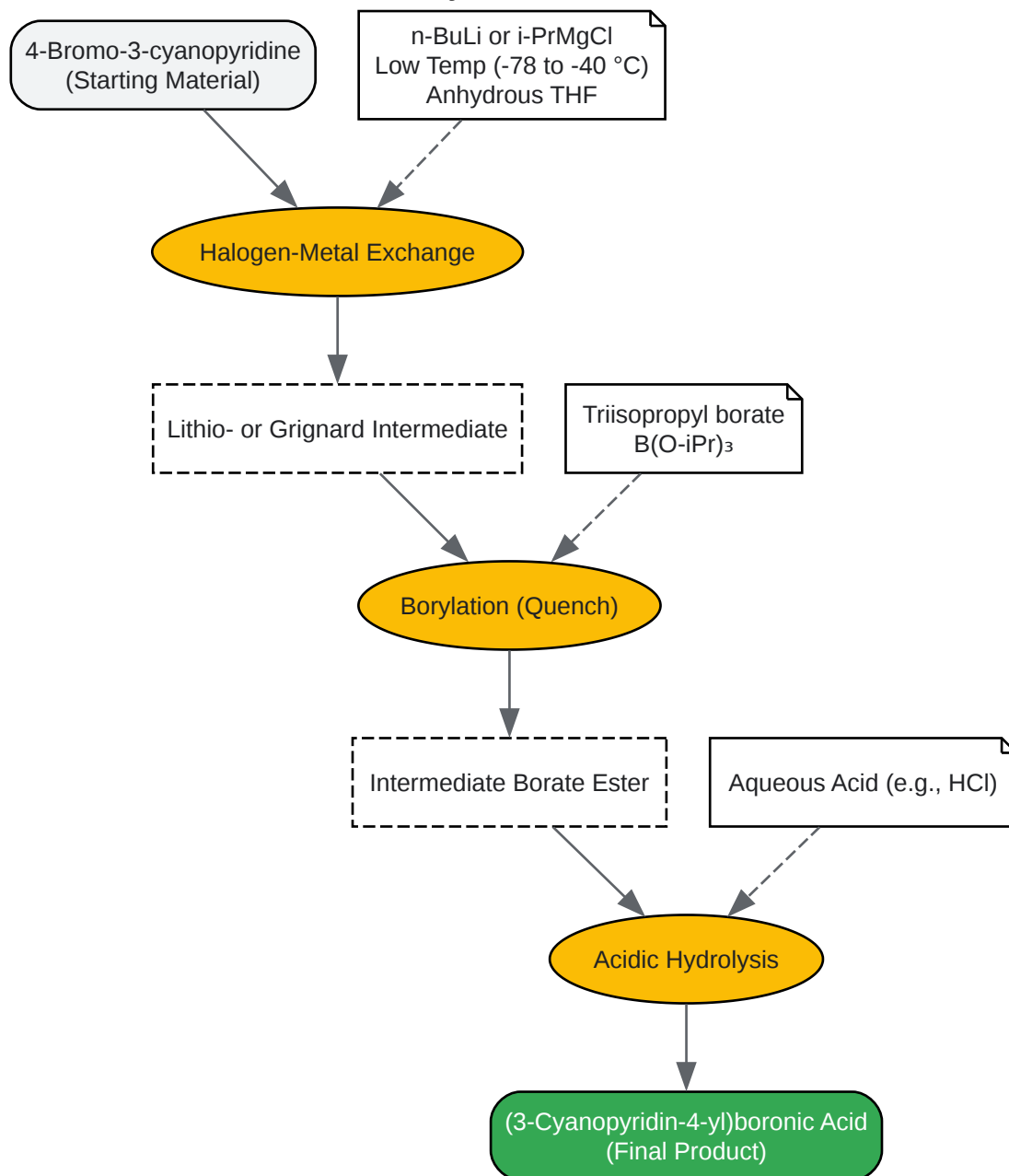
- **Setup:** In a round-bottom flask, dissolve **(3-Cyanopyridin-4-yl)boronic acid** (1.0 eq.) and pinacol (1.1 eq.) in a suitable solvent like toluene or THF.
- **Dehydration:** Fit the flask with a Dean-Stark apparatus and heat to reflux to azeotropically remove water.
- **Completion:** The reaction is typically complete when no more water is collected.

- Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting pinacol ester can often be used without further purification or can be purified by chromatography or recrystallization.

## Synthesis of (3-Cyanopyridin-4-yl)boronic Acid

The synthesis of pyridinylboronic acids often involves the borylation of an organometallic intermediate. A common and effective method is the halogen-metal exchange of a suitable halopyridine precursor followed by trapping the resulting lithio- or magnesio-species with a borate ester.<sup>[12][15]</sup>

## General Synthetic Workflow



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Caption: A typical synthetic route via halogen-metal exchange and borylation.

## Analytical Characterization

Confirming the identity, purity, and stability of **(3-Cyanopyridin-4-yl)boronic acid** is essential before its use in synthesis.



## Protocol for Purity Assessment by NMR Spectroscopy

- **Sample Preparation:** Dissolve ~5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $CD_3OD$ ). DMSO- $d_6$  is often preferred as the acidic  $B(OH)_2$  protons are typically observable.
- **$^1H$  NMR Analysis:** Acquire a  $^1H$  NMR spectrum. Expect to see signals corresponding to the three aromatic protons on the pyridine ring. The  $B(OH)_2$  protons will appear as a broad singlet, which will exchange upon addition of  $D_2O$ . The presence of signals for 3-cyanopyridine would indicate degradation via protodeboronation.
- **$^{13}C$  NMR Analysis:** Acquire a  $^{13}C$  NMR spectrum. This will confirm the carbon skeleton, including the quaternary carbon attached to the boron atom, which often shows broadness due to quadrupolar relaxation of the boron nucleus.
- **$^{11}B$  NMR Analysis:** This specialized technique can directly observe the boron atom. A single resonance around 20-30 ppm is characteristic of a trigonal boronic acid.

## Protocol for Stability Assessment by HPLC

- **Standard Preparation:** Prepare a stock solution of the boronic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water. Also prepare a standard of the potential degradation product, 3-cyanopyridine.
- **Method Development:** Develop a reverse-phase HPLC method (e.g., C18 column) that provides good separation between the boronic acid and 3-cyanopyridine. A gradient elution with water and acetonitrile, both containing 0.1% TFA or formic acid, is a common starting point.
- **Time-Course Study:** Store aliquots of the boronic acid solution under different conditions (e.g., room temperature, 40°C, exposure to light).
- **Analysis:** Inject samples at regular time intervals (e.g., 0, 24, 48, 72 hours) and quantify the peak areas. The appearance and growth of the 3-cyanopyridine peak relative to the parent boronic acid peak indicates the rate of degradation.

## Applications in Research and Development

**(3-Cyanopyridin-4-yl)boronic acid** is a high-value building block for the discovery and synthesis of novel chemical entities with potential therapeutic applications.

- **Scaffold for Kinase Inhibitors:** The 4-arylpyridine motif is a common core in many kinase inhibitors. This boronic acid provides a direct route to install the 3-cyanopyridine headgroup onto various aromatic and heteroaromatic cores.
- **Combinatorial Chemistry:** Its stability as a pinacol ester makes it well-suited for use in high-throughput synthesis and the creation of compound libraries for screening against biological targets.<sup>[12]</sup>
- **Agrochemicals and Materials Science:** Beyond pharmaceuticals, substituted pyridines are important in the development of new agrochemicals and functional organic materials.

## Conclusion

**(3-Cyanopyridin-4-yl)boronic acid** is a powerful and versatile reagent whose value is rooted in its well-defined physicochemical properties and predictable reactivity. A thorough understanding of its structure, stability, and optimal handling procedures is paramount for its successful application. As a key intermediate, particularly for the Suzuki-Miyaura cross-coupling reaction, it provides chemists with a reliable tool for accessing novel cyanopyridine-containing compounds, paving the way for innovations in drug discovery, materials science, and beyond.

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## Contact

Address: 3281 E Guasti Rd

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